molecular formula C14H18ClNOS B5879608 1-{[(4-chlorobenzyl)thio]acetyl}piperidine

1-{[(4-chlorobenzyl)thio]acetyl}piperidine

Cat. No. B5879608
M. Wt: 283.8 g/mol
InChI Key: DFSWOSHAUYBFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-chlorobenzyl)thio]acetyl}piperidine, also known as BTCP, is a chemical compound that has been used in scientific research for its potential applications in the field of pharmacology. The synthesis method for this compound involves the combination of piperidine with 4-chlorobenzyl chloride and thioacetic acid.

Mechanism of Action

The exact mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}piperidine is not fully understood, but it is believed to act on the dopamine and norepinephrine systems in the brain. Specifically, it is thought to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels may be responsible for the analgesic and antidepressant effects of 1-{[(4-chlorobenzyl)thio]acetyl}piperidine.
Biochemical and Physiological Effects:
1-{[(4-chlorobenzyl)thio]acetyl}piperidine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase dopamine and norepinephrine levels in the brain, as well as increase levels of the stress hormone corticosterone. It has also been shown to decrease levels of the neurotransmitter serotonin in the brain. These effects may be responsible for the analgesic and antidepressant effects of 1-{[(4-chlorobenzyl)thio]acetyl}piperidine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(4-chlorobenzyl)thio]acetyl}piperidine in lab experiments is its potential as a treatment for drug addiction and depression. It may also have potential as a pain reliever. However, one limitation of using 1-{[(4-chlorobenzyl)thio]acetyl}piperidine is that its mechanism of action is not fully understood, and it may have side effects that have not yet been identified.

Future Directions

There are several future directions for research on 1-{[(4-chlorobenzyl)thio]acetyl}piperidine. One area of research could focus on its potential as a treatment for drug addiction and depression. Another area of research could focus on its potential as a pain reliever. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-chlorobenzyl chloride and thioacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or recrystallization.

Scientific Research Applications

1-{[(4-chlorobenzyl)thio]acetyl}piperidine has been used in scientific research for its potential applications in the field of pharmacology. Specifically, it has been studied for its effects on the central nervous system, including its potential as a treatment for drug addiction and depression. 1-{[(4-chlorobenzyl)thio]acetyl}piperidine has also been studied for its potential as a pain reliever, as it has been shown to have analgesic properties.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNOS/c15-13-6-4-12(5-7-13)10-18-11-14(17)16-8-2-1-3-9-16/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSWOSHAUYBFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-Chlorobenzyl)thio]acetyl}piperidine

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